Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1296114-57-2
VCID: VC0113999
InChI: InChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3
SMILES: COC(=O)C1CC(CC(C1)(F)F)C(=O)OC
Molecular Formula: C10H14F2O4
Molecular Weight: 236.215

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

CAS No.: 1296114-57-2

Cat. No.: VC0113999

Molecular Formula: C10H14F2O4

Molecular Weight: 236.215

* For research use only. Not for human or veterinary use.

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate - 1296114-57-2

Specification

CAS No. 1296114-57-2
Molecular Formula C10H14F2O4
Molecular Weight 236.215
IUPAC Name dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Standard InChI InChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3
Standard InChI Key GOPQWNFHKWAXNX-UHFFFAOYSA-N
SMILES COC(=O)C1CC(CC(C1)(F)F)C(=O)OC

Introduction

Structural Characteristics and Physical Properties

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate features a cyclohexane ring with two strategically positioned fluorine atoms at the 5-position and two methyl carboxylate groups at positions 1 and 3. This arrangement of functional groups significantly influences the compound's electronic distribution, reactivity, and stability. The difluoro substituents play a critical role in altering the electronic properties of the cyclohexane ring through their strong electron-withdrawing effect.

The presence of two ester groups provides sites for various chemical transformations, making this compound versatile for synthetic applications. The methyl esters can undergo typical ester reactions, including hydrolysis, transesterification, and reduction, providing pathways for further functionalization.

Key physical and chemical properties of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate are summarized in Table 1.

Table 1: Physical and Chemical Properties of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

PropertyValue
Molecular FormulaC10H14F2O4
Molecular Weight236.216 g/mol
CAS Number1296114-57-2
Polar Surface Area (PSA)52.60000
LogP1.38400
AppearanceNot specified in available literature
Storage ConditionsRecommended at 2-8°C (inferred from similar compounds)

The LogP value of 1.38400 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic can be advantageous for applications requiring membrane permeability or interaction with both polar and non-polar environments. The polar surface area (PSA) of 52.60000 provides insight into the compound's potential for hydrogen bonding and membrane permeability , which are important considerations for applications in medicinal chemistry and drug design.

Comparison with Structurally Related Compounds

To better understand the unique features of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, it is instructive to compare it with structurally related compounds. Table 2 presents a comparison of key properties with several related compounds mentioned in the search results.

Table 2: Comparison of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylateC10H14F2O4236.2161296114-57-2Reference compound
Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylateC13H18F2O4276.281296114-58-3Additional allyl group at position 1
5,5-Difluorocyclohexane-1,3-dicarboxylic acidC8H10F2O4208.16Not providedCarboxylic acid vs. methyl ester
5,5-Dimethylcyclohexane-1,3-diolC8H16O2144.21597-98-8Methyl groups vs. fluorine; hydroxyl vs. carboxylate
Dimethyl cyclopentane-1,3-dicarboxylateC9H14O4186.202435-36-1Cyclopentane vs. cyclohexane ring; no fluorine atoms

The structural differences between these compounds significantly impact their chemical properties and potential applications:

These comparisons highlight how subtle structural modifications can lead to significant changes in chemical behavior and potential applications. Understanding these structure-property relationships is crucial for the rational design of compounds with desired properties for specific applications.

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